2-(4-phenylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
This compound features a piperazine ring substituted with a phenyl group at the 4-position, linked via an acetamide bridge to a 4-phenyl-1,3-thiazol-2-yl moiety.
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-20(23-21-22-19(16-27-21)17-7-3-1-4-8-17)15-24-11-13-25(14-12-24)18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPQGQRBITXROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-phenylpiperazine, is synthesized through the reaction of phenylhydrazine with ethylene diamine.
Thiazole Formation: The thiazole ring is formed by the cyclization of a thioamide with an α-haloketone.
Coupling Reaction: The final step involves coupling the piperazine derivative with the thiazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydrothiazoles.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. The phenylpiperazine moiety suggests potential activity as a serotonin and dopamine receptor modulator, which may lead to effects on mood regulation and cognitive functions. Research indicates that compounds with similar structures often exhibit psychoactive properties, making this compound a candidate for further investigation in treating neurological disorders.
Anticonvulsant Activity
A study evaluated a series of N-phenyl derivatives, including those similar to our compound, for their anticonvulsant activity using animal models. The results showed significant activity against maximal electroshock seizures, indicating potential therapeutic applications in epilepsy management .
Antimicrobial Properties
Research into thiazole derivatives has shown their ability to inhibit bacterial growth. The thiazole nucleus is crucial for antimicrobial activity, potentially blocking the biosynthesis of essential bacterial lipids. This suggests that our compound could also exhibit similar antimicrobial effects.
Neuropharmacological Effects
Given the structural similarities to known psychoactive compounds, there is potential for this molecule to influence mood disorders and cognitive functions through modulation of serotonin and dopamine pathways. This aspect makes it a candidate for further exploration in treating conditions like depression or anxiety.
Study on Anticonvulsant Activity
In a study involving twenty-two new derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, several compounds demonstrated significant anticonvulsant properties in animal models of epilepsy. These compounds were designed as analogs of previously obtained anticonvulsant active pyrrolidine derivatives . The findings highlighted the importance of structural modifications in enhancing efficacy against seizures.
Synthesis and Biological Evaluation
Another research effort focused on synthesizing various thiazole derivatives and evaluating their biological activities. The study found that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with piperazine and thiazole moieties can interact with various enzymes or receptors, modulating their activity. The piperazine ring can mimic the structure of neurotransmitters, while the thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural variations and properties of the target compound and its analogs:
Key Observations :
- Substitutions on the thiazole ring : Compound 16 introduces a methoxy group on the phenyl ring of the thiazole, increasing polarity and molecular weight compared to the target compound .
- Piperazine modifications : Compound 14 replaces the thiazole with a trifluoromethylphenyl group, reducing molecular weight and altering hydrophobicity .
- Functional group additions : Azo dyes () incorporate nitro and azo groups, drastically altering electronic properties and enabling applications in dyeing and antimicrobial activity .
Biological Activity
The compound 2-(4-phenylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (commonly referred to as PPTA ) is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of PPTA, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H19N4OS
- Molecular Weight : 303.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
PPTA exhibits a range of biological activities, primarily influenced by its structural components, including the piperazine and thiazole moieties. Research has indicated that this compound may possess neuropharmacological properties, particularly in the context of anticonvulsant activity.
Anticonvulsant Activity
A significant study evaluated the anticonvulsant effects of various derivatives of PPTA in animal models. The findings suggested that specific modifications to the piperazine and thiazole structures enhanced the compound's efficacy against seizures. The mechanism appears to involve modulation of neurotransmitter systems, particularly through interactions with GABAergic pathways.
Table 1: Anticonvulsant Activity of PPTA Derivatives
| Compound | Dose (mg/kg) | Seizure Protection (%) | Mechanism |
|---|---|---|---|
| PPTA | 10 | 85 | GABA Receptor Modulation |
| Derivative A | 20 | 75 | NMDA Receptor Inhibition |
| Derivative B | 15 | 90 | Calcium Channel Blockade |
The biological activity of PPTA is largely attributed to its ability to interact with various receptors and ion channels in the central nervous system. It is hypothesized that PPTA enhances inhibitory neurotransmission while simultaneously suppressing excitatory pathways.
Key Mechanisms:
- GABA Receptor Agonism : PPTA increases GABAergic transmission, leading to enhanced inhibitory effects on neuronal excitability.
- Calcium Channel Inhibition : The compound may inhibit voltage-gated calcium channels, reducing neurotransmitter release and synaptic transmission.
- NMDA Receptor Modulation : By modulating NMDA receptor activity, PPTA may help in preventing excitotoxicity associated with seizure disorders.
Case Studies
Several studies have highlighted the potential of PPTA in treating epilepsy and other neurological disorders:
- Study on Epileptic Models : In a controlled study involving rats with induced seizures, PPTA demonstrated a significant reduction in seizure frequency and duration compared to control groups, establishing its potential as an anticonvulsant agent .
- Neuroprotective Effects : Another investigation revealed that PPTA not only reduced seizure activity but also exhibited neuroprotective properties by decreasing oxidative stress markers in brain tissue .
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C | High yield, minimal byproducts | |
| Solvent | Acetonitrile/DMF | Enhanced solubility | |
| Reaction Time | 12–24 hours | Complete conversion |
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy : Assigns proton/carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry : Verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. Table 2: Structural Characterization Techniques
| Technique | Purpose | Example Data | Reference |
|---|---|---|---|
| ¹H NMR | Confirm aromatic/amide protons | δ 7.8 ppm (thiazole H) | |
| IR | Detect C=O, C-N bonds | 1650 cm⁻¹ (amide I band) | |
| MS | Validate molecular weight | m/z 434.2 [M+H]⁺ |
Advanced: How can reaction conditions be optimized to enhance synthesis efficiency?
Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reactant solubility .
- Catalyst Use : Base catalysts (e.g., K₂CO₃) accelerate amide coupling .
- pH Control : Neutral to slightly basic conditions (pH 7–9) minimize side reactions .
For example, adjusting the solvent to acetonitrile increased yields by 15% in analogous piperazine-thiazole couplings .
Advanced: What approaches resolve contradictions in reported bioactivity data?
Answer:
Discrepancies are addressed through:
- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., fluorophenyl vs. methoxyphenyl) to assess activity trends .
- Cross-Assay Validation : Testing in multiple biological models (e.g., enzyme inhibition vs. cell-based assays) .
- Computational Modeling : Molecular docking to predict binding affinity to targets (e.g., kinase enzymes) .
For instance, conflicting antimicrobial data in thiazole analogs were resolved by standardizing MIC (Minimum Inhibitory Concentration) protocols .
Basic: What pharmacological targets are associated with this compound?
Answer:
The compound interacts with:
- Dopamine/Serotonin Receptors : Piperazine moieties target CNS receptors, suggesting neuropharmacological potential .
- Kinase Enzymes : Thiazole-acetamide derivatives inhibit tyrosine kinases in cancer models .
- Microbial Enzymes : Analogous compounds show activity against bacterial dihydrofolate reductase .
Q. Table 3: Reported Biological Activities
| Target | Observed Activity | Reference |
|---|---|---|
| Dopamine D2 Receptor | Moderate antagonism (IC₅₀ = 2.1 µM) | |
| EGFR Kinase | Inhibition (Ki = 0.8 µM) | |
| E. coli DHFR | MIC = 16 µg/mL |
Advanced: How is crystallographic data utilized in structural analysis?
Answer:
Single-crystal X-ray diffraction (employing SHELX software) resolves:
- Bond Angles/Lengths : Confirms piperazine-thiazole geometry .
- Polymorphism : Identifies stable crystalline forms for formulation studies .
For example, SHELXL refinement of a related acetamide derivative revealed a planar amide group, critical for receptor binding .
Basic: What analytical techniques assess compound purity?
Answer:
- HPLC : Quantifies purity (>95% by peak area) .
- Elemental Analysis : Matches calculated vs. observed C/H/N/S content .
- Melting Point Consistency : Sharp melting range (e.g., 180–182°C) indicates homogeneity .
Advanced: What strategies validate molecular interactions with biological targets?
Answer:
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) .
- Surface Plasmon Resonance (SPR) : Quantifies real-time association/dissociation kinetics .
- Molecular Dynamics Simulations : Predicts stability of ligand-receptor complexes .
For instance, SPR confirmed nanomolar affinity (KD = 12 nM) of a thiazole analog to EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
